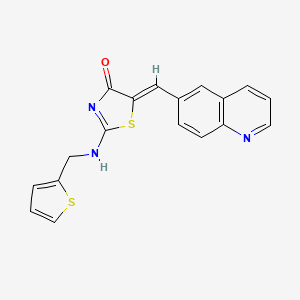
(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the PubChem identifier (5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-one Ro 3306 . It is a selective inhibitor of cyclin-dependent kinase 1 (Cdk1), which plays a crucial role in cell cycle regulation. The molecular formula of Ro 3306 is C18H13N3OS2 , and it has a molecular weight of 351.4 Da . This compound is primarily used in scientific research to study cell cycle dynamics and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ro 3306 can be synthesized through a multi-step process involving the reaction of quinoline derivatives with thiophene derivatives under specific conditions. The key steps include:
Formation of the quinoline derivative: This involves the reaction of quinoline with appropriate reagents to introduce the necessary functional groups.
Formation of the thiophene derivative: Thiophene is reacted with suitable reagents to introduce functional groups that will react with the quinoline derivative.
Coupling reaction: The quinoline and thiophene derivatives are coupled under controlled conditions to form the final product, Ro 3306.
Industrial Production Methods
While specific industrial production methods for Ro 3306 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as reflux, purification by chromatography, and crystallization. The compound is stored under desiccating conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ro 3306 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Various substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce reduced quinoline derivatives .
Scientific Research Applications
Ro 3306 is extensively used in scientific research due to its ability to inhibit cyclin-dependent kinase 1 (Cdk1). Some of its applications include:
Cell Cycle Studies: Ro 3306 is used to study the regulation of the cell cycle, particularly the G2/M phase transition.
Apoptosis Research: The compound induces apoptosis, making it valuable for studying programmed cell death mechanisms.
Cancer Research: Ro 3306 is used to investigate the role of Cdk1 in cancer cell proliferation and to develop potential cancer therapies.
Drug Development: The compound serves as a lead compound for developing new Cdk1 inhibitors with improved efficacy and selectivity.
Mechanism of Action
Ro 3306 exerts its effects by selectively inhibiting cyclin-dependent kinase 1 (Cdk1). This inhibition prevents the phosphorylation of downstream targets required for cell cycle progression, leading to cell cycle arrest at the G2/M phase. The compound also enhances downstream p53 signaling, which contributes to the induction of apoptosis .
Comparison with Similar Compounds
Ro 3306 is unique due to its high selectivity for Cdk1. Similar compounds include:
Purvalanol A: Another Cdk1 inhibitor but with less selectivity compared to Ro 3306.
Roscovitine: A broad-spectrum cyclin-dependent kinase inhibitor that targets multiple Cdks, including Cdk1.
Flavopiridol: A pan-Cdk inhibitor with activity against several cyclin-dependent kinases.
Ro 3306 stands out due to its specificity for Cdk1, making it a valuable tool for studying the specific role of Cdk1 in various cellular processes.
Properties
IUPAC Name |
(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMRFUGOINFDQ-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)NCC4=CC=CS4)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N=C(S3)NCC4=CC=CS4)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
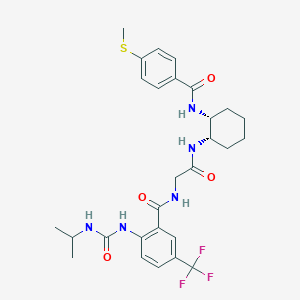
![(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B7909909.png)
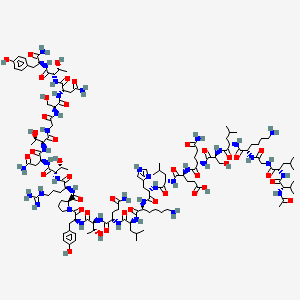
![[Ala17]-MCH](/img/structure/B7909914.png)
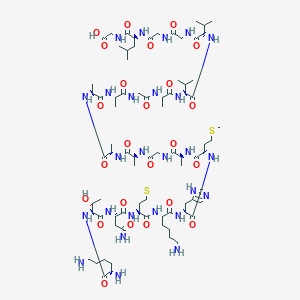
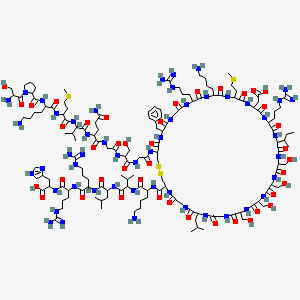
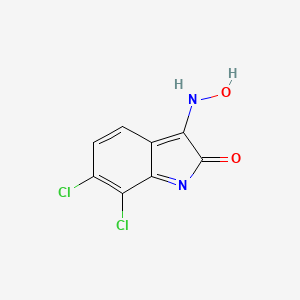
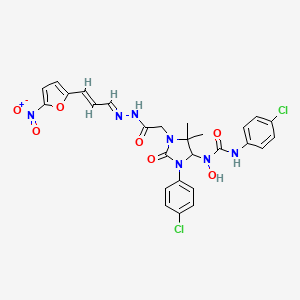
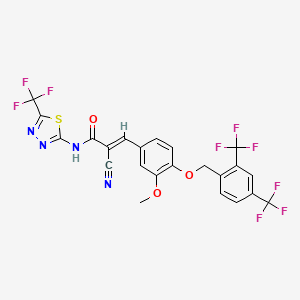
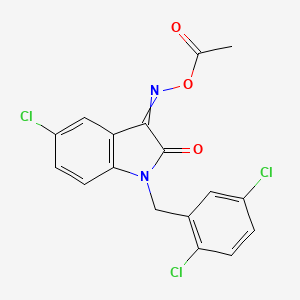
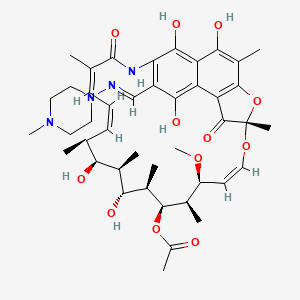
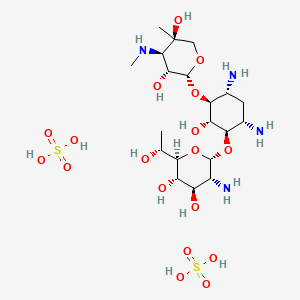
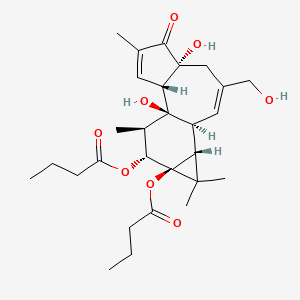
![N-[(Z)-(1-hexyl-2-oxoindol-3-ylidene)amino]benzamide](/img/structure/B7909988.png)
